2,4-diMethoxy-5-nitrobenzoic acid

Overview

Description

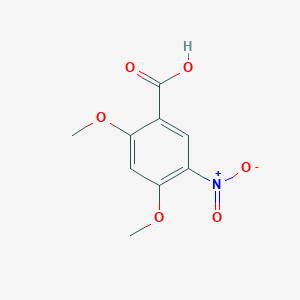

2,4-Dimethoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6. It is a nitroaromatic compound characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-5-nitrobenzoic acid typically involves the nitration of 2,4-dimethoxybenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction. After the nitration, the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, and sodium borohydride.

Nucleophiles: Alkoxides, amines, and thiols.

Catalysts: Sulfuric acid, hydrochloric acid, and palladium on carbon.

Major Products

Amino Derivatives: Formed through the reduction of the nitro group.

Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,4-Dimethoxy-5-nitrobenzoic acid is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of new materials with specific properties.

Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-5-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical pathways. The methoxy groups can be involved in interactions with other molecules, influencing the compound’s reactivity and binding properties. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions .

Comparison with Similar Compounds

Similar Compounds

4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy and nitro groups.

3,4-Dimethoxy-6-nitrobenzoic acid: Another isomer with different functional group positions.

Uniqueness

2,4-Dimethoxy-5-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Biological Activity

2,4-DiMethoxy-5-nitrobenzoic acid is a benzoic acid derivative with significant biological activity. Its structure features two methoxy groups and a nitro group, which contribute to its biochemical interactions and potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H11N1O5

- Molecular Weight : 225.20 g/mol

- CAS Number : 90564-41-3

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins:

- Enzyme Interaction : It can act as a substrate for oxidoreductases, leading to the formation of reactive intermediates that interact with cellular components .

- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the MAPK pathway, which is crucial for regulating gene expression related to cell survival and apoptosis .

- Oxidative Stress Response : It modulates oxidative stress responses by enhancing antioxidant defenses at low doses while inducing toxicity at higher concentrations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including this compound:

- Mycobacterium tuberculosis Inhibition : Nitrobenzoates have shown improved activity against Mycobacterium tuberculosis, with studies indicating that compounds with nitro substitutions exhibit significant antimycobacterial activity .

- Broader Antimicrobial Effects : The compound has demonstrated antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Research has shown that this compound can exhibit cytotoxic effects:

- Cell Line Studies : In vitro studies on human glioblastoma cell lines (U373 and U87) indicated that this compound induces apoptotic cell death at micromolar concentrations .

- Dose-Dependent Effects : The cytotoxicity varies significantly with dosage; lower doses may promote cell survival, while higher doses can lead to oxidative stress and cell death .

Study 1: Antimycobacterial Activity

A study investigated the efficacy of various nitrobenzoate derivatives against M. tuberculosis. The results indicated that this compound showed promising activity in inhibiting bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined using a microplate assay method, demonstrating significant antimicrobial potential .

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on glioblastoma cells. The findings revealed that treatment with this compound resulted in a notable decrease in cell viability, attributed to its ability to induce apoptosis through oxidative stress pathways .

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Phase I and II Metabolism : It undergoes biotransformation via phase I (oxidation) and phase II (conjugation) reactions, leading to the formation of metabolites that enhance its excretion from the body .

- Subcellular Localization : The localization within cellular compartments such as mitochondria and the endoplasmic reticulum is crucial for its function and influences its metabolic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethoxy-5-nitrobenzoic acid, and how are intermediates characterized?

The synthesis typically involves sequential nitration and methoxylation of a benzoic acid precursor. A validated approach includes:

- Step 1 : Nitration of 2,4-dimethoxybenzoic acid using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to minimize over-nitration .

- Step 2 : Purification via recrystallization (e.g., ethanol/water) and characterization by ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, δ ~170 ppm for carboxylic acid) and HPLC (≥98% purity) .

- Critical intermediates like dimethyl 2-nitroterephthalate (analogous to related compounds) are monitored by TLC (Rf = 0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX (e.g., SHELXL for refinement, ORTEP-3 for visualization). Discrepancies in R-factors (<5%) indicate high data quality .

- Mass spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks (e.g., m/z 256 for C₉H₉NO₆) .

- FT-IR : Key bands include ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies between experimental and modeled data (e.g., high R₁ values) often arise from:

- Thermal motion anisotropy : Apply restraints to ADPs (atomic displacement parameters) in SHELXL .

- Disorder in methoxy/nitro groups : Use PART instructions to split occupancy or apply ISOR/SADI constraints .

- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., O–H···O hydrogen bonds) .

Q. What strategies optimize the nitration step to avoid byproducts like regioisomers or over-oxidation?

- Temperature control : Maintain ≤5°C to suppress dinitration .

- Solvent selection : Use sulfuric acid as both catalyst and solvent to stabilize the nitronium ion (NO₂⁺) .

- Substrate pre-protection : Temporarily esterify the carboxylic acid group to reduce electron-withdrawing effects, improving nitration regioselectivity .

- Monitor reaction progress via in situ Raman spectroscopy (peak at 1350 cm⁻¹ for nitro group formation) .

Q. How can the instability of the nitro group in this compound be managed during storage and handling?

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Stabilizers : Add 1–2 wt% ascorbic acid to scavenge free radicals generated by nitro group decomposition .

- Safety protocols : Use explosion-proof refrigerators and conduct regular DSC analysis to assess thermal hazards (exothermic peaks >200°C indicate instability) .

Q. Methodological Considerations

- Contradiction Analysis : When NMR and MS data conflict (e.g., unexpected molecular ion peaks), perform HRMS-ESI to rule out adducts or isotopic interference .

- Reaction Scale-Up : For multi-gram syntheses, replace batch reactors with flow chemistry setups to enhance heat dissipation and reduce side reactions .

Properties

IUPAC Name |

2,4-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECRLCHPXXOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536114 | |

| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-41-3 | |

| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.